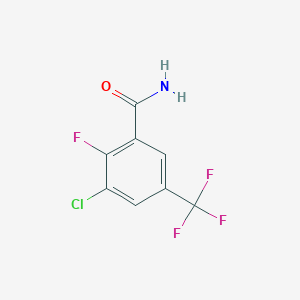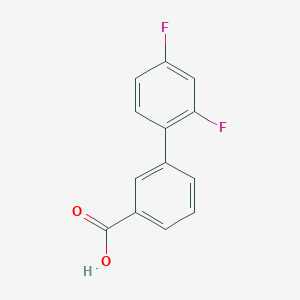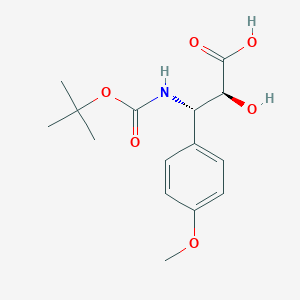
3-クロロ-2-フルオロ-5-(トリフルオロメチル)ベンズアミド
概要
説明
3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is a halogenated aromatic amide compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
It’s known that benzamide derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzamides typically act by binding to their target proteins, thereby modulating their activity .
Biochemical Pathways
Benzamides can participate in a variety of biochemical reactions depending on their specific structure and the presence of functional groups .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s bioavailability and metabolic stability .
Result of Action
The effects would largely depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Starting from benzamide, the compound undergoes sequential halogenation reactions to introduce chlorine and fluorine atoms.
Nucleophilic Substitution: The trifluoromethyl group can be introduced using reagents like trifluoromethyl anions.
Cyclization Reactions: These reactions can be used to form the benzamide core structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenated intermediates and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the halogen atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents like sodium fluoride and chlorine gas are used for halogen substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different halogenated derivatives.
類似化合物との比較
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar halogenation patterns.
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with a different arrangement of halogens.
Uniqueness: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is unique due to its specific combination of halogen atoms and the presence of the benzamide group, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITROXMKOCKYPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378684 | |
| Record name | 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129931-46-0 | |
| Record name | Benzamide, 3-chloro-2-fluoro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129931-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane](/img/structure/B1597098.png)
![[1,3-Benzothiazol-2-yloxymethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B1597099.png)


![2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597106.png)



